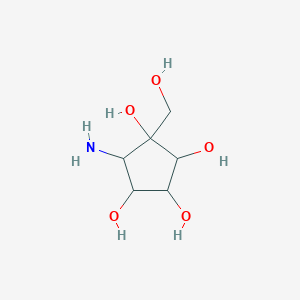
5-Amino-1-hydroxymethyl-cyclopentane-1,2,3,4-tetraol
Cat. No. B8353514
M. Wt: 179.17 g/mol
InChI Key: FFHSAAAKCQFNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05260447
Procedure details


A solution of 19.3 mg of trehazolin (prepared as described in Example 1 above) dissolved in 1 ml of 4N aqueous hydrochloric acid was placed in an ampoule and hydrolyzed by heating it at 100° C. for 24 hours. At the end of this time, the reaction mixture was mixed with water and then concentrated to dryness by evaporation under reduced pressure. The residue was again mixed with water and concentrated to dryness by evaporation under reduced pressure, to distill off the hydrochloric acid. The residue from this distillation was dissolved in 20 ml of water, and the pH of the solution was adjusted to a value of 6.0. The resulting solution was passed through a column of 20 ml of Amberlite CG-50 (NH4+)--trade mark--and the column was washed with 60 ml of deionized water and then eluted with 0.2N aqueous ammonia. The eluate was concentrated by evaporation under reduced pressure, and the residue was lyophilized to give 5.1 mg of impure 5-amino-1 -(hydroxymethyl)cyclopentane-1,2,3,4-tetraol as a colorless powder.
Name
trehazolin
Quantity
19.3 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(O)[C@H]1O[C@H](NC2[O:13][C@@H:12]3[C@@H:14]([OH:21])[C@H:15]([OH:20])[C@:16]([OH:19])([CH2:17][OH:18])[C@@H:11]3[N:10]=2)[C@H](O)[C@@H](O)[C@@H]1O.O>Cl>[NH2:10][CH:11]1[C:16]([CH2:17][OH:18])([OH:19])[CH:15]([OH:20])[CH:14]([OH:21])[CH:12]1[OH:13]
|
Inputs


Step One
|
Name
|
trehazolin
|
|
Quantity
|
19.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)NC2=N[C@@H]3[C@H](O2)[C@H]([C@@H]([C@@]3(CO)O)O)O)O)O)O)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness by evaporation under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was again mixed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness by evaporation under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distill off the hydrochloric acid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue from this distillation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 20 ml of water
|
WASH
|
Type
|
WASH
|
|
Details
|
(NH4+)--trade mark--and the column was washed with 60 ml of deionized water
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 0.2N aqueous ammonia
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The eluate was concentrated by evaporation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1C(C(C(C1(O)CO)O)O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 54% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
